molecular formula C10H16N2O3 B1616416 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid CAS No. 20488-28-2

1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1616416
CAS No.: 20488-28-2
M. Wt: 212.25 g/mol
InChI Key: RWCOTTLHDJWHRS-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycleThe unique structure of the pyrrolidine ring allows for diverse chemical reactivity and biological activity, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a diol in the presence of a catalyst can yield the pyrrolidine ring . Another approach involves the use of preformed pyrrolidine rings, which are then functionalized to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can inhibit or activate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid is unique due to its dual pyrrolidine rings, which provide a distinct three-dimensional structure. This unique configuration enhances its ability to interact with biological targets selectively, making it a valuable compound in drug discovery .

Properties

IUPAC Name

1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCOTTLHDJWHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294761, DTXSID40902357
Record name Pro-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1597
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20488-28-2
Record name NSC97940
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pro-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid
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1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid
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1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid
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1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid
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1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid

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